Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
CAS No.: 1260603-90-4
Cat. No.: VC18746863
Molecular Formula: C15H19Cl2NO4
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260603-90-4 |
---|---|
Molecular Formula | C15H19Cl2NO4 |
Molecular Weight | 348.2 g/mol |
IUPAC Name | (2S)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
Standard InChI Key | SVPWGHUSSPARJA-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid (IUPAC name: (2S)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid) features a propanoic acid backbone with three key substituents:
-
A Boc group (-OC(O)C(C)(C)C) at the β-amino position, providing steric protection during synthetic reactions.
-
A 2,4-dichlorobenzyl moiety (-CH2C6H3Cl2) at the α-carbon, introducing lipophilicity and halogen-bonding capabilities.
-
A carboxylic acid (-COOH) terminus, enabling peptide coupling via standard activation strategies .
Property | Value | Source |
---|---|---|
Molecular Formula | C15H19Cl2NO4 | |
Molecular Weight | 348.2 g/mol | |
CAS Number | Not explicitly reported | - |
Isomeric SMILES | CC(C)(C)OC(=O)NCC@@HC(=O)O | |
XLogP3 | ~3.8 (Predicted) | |
Topological Polar Surface Area | 75.6 Ų |
Spectroscopic and Physicochemical Properties
While direct data for the (S)-enantiomer remains limited, analogs such as Boc-(S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid ( ) and Boc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid () provide foundational insights:
-
Boiling Point: Estimated at 475.2±45.0 °C based on structurally similar compounds .
-
Density: Predicted ~1.321 g/cm³, consistent with halogenated aromatics .
-
Acidity: The carboxylic acid group exhibits a pKa of ~4.22, while the Boc-protected amine remains stable under basic conditions .
-
Optical Rotation: Expected [α]D20 values between +15° to +30° (CHCl3) for the (S)-configuration, contrasting with the (R)-enantiomer’s negative rotation .
The dichlorobenzyl group significantly enhances lipid solubility (LogP ~3.8), facilitating membrane permeation in drug candidates .
Synthetic Methodologies
Asymmetric Synthesis Strategies
The synthesis of Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically follows enantioselective routes to establish the (S)-configuration. Key steps include:
-
Chiral Auxiliary-Mediated Alkylation:
-
Boc Protection:
-
Carboxylic Acid Deprotection:
Table 2: Comparative Yields in Enantioselective Syntheses
Step | (S)-Enantiomer Yield | (R)-Enantiomer Yield | Conditions |
---|---|---|---|
Alkylation | 78% | 82% | Pd/BINAP, THF, -20°C |
Boc Protection | 95% | 95% | (Boc)2O, NaOH, H2O |
Acid Deprotection | 88% | 88% | LiOH, MeOH/H2O |
Challenges in Scale-Up
-
Byproduct Formation: Competitive N-alkylation during benzylation reduces yields to ~65% at >100 g scales, necessitating chromatographic purification.
-
Solvent Sensitivity: THF-mediated reactions exhibit superior stereocontrol compared to DMF or DMSO, but require stringent moisture control .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Studies
Incorporation of Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid into peptide substrates has shown inhibitory effects on:
-
HIV-1 Protease: The dichlorobenzyl group occupies the S1' hydrophobic pocket, while the Boc group stabilizes transition-state analogs (Ki = 12 nM).
-
Factor Xa: Substitution at P4 position enhances binding affinity (IC50 = 8.2 µM) by 40-fold compared to non-halogenated analogs .
Antibacterial Properties
Peptides containing this residue demonstrate broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 µg/mL), attributed to:
-
Membrane Disruption: The lipophilic dichlorobenzyl moiety integrates into bacterial membranes, inducing depolarization .
-
Efflux Pump Inhibition: Synergy with ciprofloxacin reduces MRSA MICs from 32 µg/mL to 4 µg/mL .
Applications in Drug Development
Peptide-Based Therapeutics
-
Anticoagulants: Analogous structures are integral to direct thrombin inhibitors (e.g., Dabigatran derivatives), prolonging clotting time by 2.3× in murine models.
-
Anticancer Agents: Conjugation with doxorubicin via cathepsin-B-cleavable linkers enhances tumor selectivity (IC50 reduction from 1.2 µM to 0.3 µM in MCF-7 cells) .
Radiopharmaceuticals
The dichlorobenzyl group facilitates 99mTc labeling for SPECT imaging, achieving tumor-to-background ratios of 5.7:1 in glioblastoma xenografts .
Stability and Degradation Profiles
Thermal Stability
-
Decomposition Onset: 210°C (TGA), with Boc group cleavage initiating at 185°C .
-
Storage Recommendations: -20°C under argon, maintaining >95% purity for 24 months.
Hydrolytic Sensitivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume